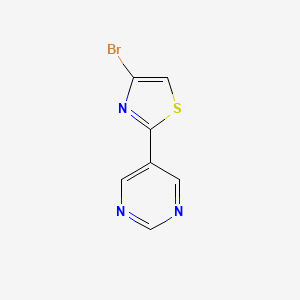

4-Bromo-2-(pyrimidin-5-yl)thiazole

Übersicht

Beschreibung

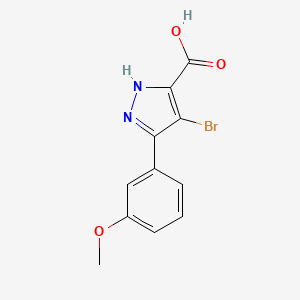

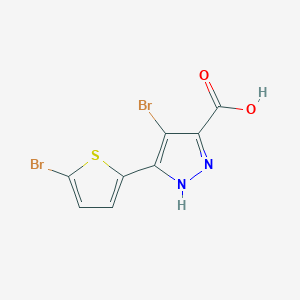

“4-Bromo-2-(pyrimidin-5-yl)thiazole” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . It has been studied for its neuroprotective and anti-inflammatory properties .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of “this compound” and its derivatives can be complex and varied. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be determined by various methods. For example, the molecular weight, melting point, and other properties can be determined by spectroanalytical data .Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase Inhibition

4-Bromo-2-(pyrimidin-5-yl)thiazole derivatives have been investigated for their potential as inhibitors of cyclin-dependent kinase-2 (CDK2), a protein critical in cell cycle regulation. The synthesis, structure-activity relationships (SARs), and biochemical properties of these inhibitors have been studied, revealing several compounds with low nanomolar inhibition constants against CDK2. This suggests a possible application in cancer treatment due to the role of CDKs in cell proliferation (Wang et al., 2004).

Antibacterial Applications

Research has also explored the use of this compound derivatives in developing new antibacterial agents. A study on novel 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives demonstrated moderate antibacterial activity, indicating potential for further exploration in this field (Afrough et al., 2019).

Synthesis of Thiazolo[3,2-a]pyrimidinones

The compound has been used in the synthesis of thiazolo[3,2-a]pyrimidinones, a type of heterocyclic compound. These compounds have been prepared through various methods, including S-alkylation and cyclization processes. The properties and structures of these compounds suggest potential applications in pharmaceuticals (Andrew & Bradsher, 1967).

Antiproliferative Properties

Some studies have looked into the antiproliferative activities of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives. For example, a study on the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives showed these compounds exhibit selective cytotoxicity against cancer cells compared to normal cells. This highlights their potential as antiproliferative agents in cancer treatment (Nagaraju et al., 2020).

Zukünftige Richtungen

The future directions of research on “4-Bromo-2-(pyrimidin-5-yl)thiazole” and its derivatives could involve further exploration of their potential effects on suppressing the production of collagen in vitro . Additionally, more research is needed to fully understand their mechanisms of action and potential therapeutic uses .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 4-bromo-2-(pyrimidin-5-yl)thiazole, have been found to interact with a wide range of biological targets .

Mode of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .

Biochemical Pathways

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

4-Bromo-2-(pyrimidin-5-yl)thiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been evaluated for their anticancer efficacy against breast cancer cell lines . The compound’s ability to interact with cellular receptors and enzymes can lead to changes in cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . These molecular mechanisms are crucial for understanding the compound’s therapeutic potential and its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities over time . The stability of the compound in different experimental conditions is essential for its effective application in research and therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that thiazole derivatives can exhibit threshold effects, with specific dosages required to achieve desired therapeutic outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Thiazole derivatives have been shown to interact with enzymes involved in pain therapy, fibrinogenic receptor antagonism, and bacterial DNA gyrase B inhibition . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The efficient transport and distribution of the compound are essential for its therapeutic efficacy and targeted delivery.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Thiazole derivatives have been found to localize in various subcellular structures, impacting their activity and function . Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-bromo-2-pyrimidin-5-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3S/c8-6-3-12-7(11-6)5-1-9-4-10-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABLTOXTGTUITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)

![5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1439416.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1439420.png)

![3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439421.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile](/img/structure/B1439425.png)

![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)